molecular formula C15H21FN2O2S2 B2405343 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2310102-44-2

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2405343
CAS RN: 2310102-44-2
M. Wt: 344.46
InChI Key: RUAZBDRSVJVEFY-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the diazepane family, which is known for its potential therapeutic applications. The synthesis of this compound is challenging, and several methods have been developed to obtain it in high yield and purity.

Scientific Research Applications

Synthesis and Properties for Fuel-Cell Applications

A study by Bae, Miyatake, and Watanabe (2009) discussed the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, using compounds like Bis(4-fluorophenyl)sulfone (FPS) as comonomers. These copolymers showed high proton conductivity and mechanical properties, suggesting potential for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

Banfi et al. (2007) presented a method for the synthesis of diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach efficiently generated 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Electrophilic Fluorinating Agents

Research by Banks et al. (1996) involved the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as electrophilic fluorinating agents. These salts were generated through direct fluorination of monoquaternary salts, indicating potential in selective electrophilic fluorination (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).

Fluorinated Sulfonated Polytriazoles

Singh et al. (2014) synthesized a series of fluorinated sulfonated polytriazoles, demonstrating high molecular weights, solubility, film-forming capabilities, and stability. These properties make them suitable as proton exchange membranes in fuel cells (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).

Proton Exchange Membranes for Fuel Cells

Kim, Robertson, and Guiver (2008) developed comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity, making them viable for use as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Sequential Migration of Sulfonyl Groups

Heo et al. (2020) described the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines. This was achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S2/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAZBDRSVJVEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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